N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative featuring a 4-methyl-1,2,4-triazole ring linked via a sulfanyl group to an acetamide backbone. This compound is part of a broader class of 1,2,4-triazole derivatives studied for diverse biological activities, including enzyme inhibition, antiviral effects, and insect olfactory receptor modulation .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-4-5-12-6-8-13(9-7-12)17-14(20)10-21-15-18-16-11-19(15)2/h6-9,11H,3-5,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCDUBLTRBHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolating agents such as thiourea or thiols in the presence of catalysts.
Coupling with Butylphenyl Group: The final step involves coupling the functionalized triazole with a butylphenyl acetamide derivative through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and amines.
Substitution: Halogenated or alkylated derivatives of the aromatic ring and triazole ring.
Scientific Research Applications
Antimicrobial Properties
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has shown promising antimicrobial activity against various pathogens. Research indicates that compounds containing triazole moieties exhibit enhanced activity against bacteria and fungi due to their ability to disrupt cellular processes.
Case Study : A study published in Pharmaceutical Biology demonstrated that derivatives of triazole compounds possess significant antifungal properties against Candida species, suggesting that this compound could be effective in treating fungal infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. Triazole derivatives are known to inhibit carbonic anhydrases (CAs), which are critical in tumor progression and metastasis.
Research Findings : A study highlighted that triazole-based compounds effectively inhibited CA IX and CA XII, which are associated with hypoxic tumor environments. This inhibition leads to reduced tumor growth and metastasis, indicating potential therapeutic applications in oncology .
Agricultural Applications
In addition to its medicinal properties, this compound may have applications in agriculture as a fungicide or pesticide. The triazole group is well-known for its effectiveness in inhibiting fungal growth.
Field Studies : Preliminary field studies have indicated that similar triazole compounds can reduce the incidence of fungal diseases in crops such as wheat and barley. This suggests that this compound may be developed into a viable agricultural product .
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Triazole Ring
Substitution at Position 4 of the Triazole Ring
- Target Compound : Contains a 4-methyl group on the triazole ring.
- OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) : Features a 4-ethyl group and a 2-pyridinyl substituent at position 5 of the triazole. This modification converts the compound into a potent Orco antagonist in insects, contrasting with the agonist activity of VUAA-1 analogs .
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) : Contains a 4-ethyl-triazole and 5-pyridinyl group, acting as a strong Orco agonist. The ethyl group enhances agonist efficacy compared to methyl substituents .
Substitution at Position 5 of the Triazole Ring
- Target Compound : Position 5 is unsubstituted.
- Compound 7a-7e () : Derivatives such as 7a (N-(2-methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide) introduce bulky substituents (e.g., isobutylphenyl-ethyl) at position 3. These modifications reduce synthesis yields (70–75%) and increase melting points (88–125°C), suggesting higher crystallinity .
Key Insight : Unsubstituted position 5 in the target compound may offer synthetic simplicity but could limit target specificity compared to analogs with tailored substituents.
Modifications in the Phenylacetamide Moiety
N-Substituent Variations
- Target Compound : N-(4-butylphenyl) group provides moderate lipophilicity (logP ~3.5 estimated).
- N-(4-Bromo-2-methylphenyl) (7b, ) : Bromine substitution introduces electronegativity, which may improve interactions with polar enzyme pockets .
- N-(3-Fluorophenyl) () : Fluorine enhances metabolic stability and bioavailability due to its electronegative and small atomic radius .
Key Insight : The butyl chain in the target compound balances lipophilicity and flexibility, avoiding excessive rigidity seen in branched analogs (e.g., isopropyl).
Enzyme Inhibition
- HIV-1 RT Inhibition () : N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide inhibits HIV-1 reverse transcriptase via N–H⋯S hydrogen bonding. The target compound lacks the bromophenyl group, which may reduce potency .
- Mycobacterial Targets (): Analogs like ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) target MtDprE1 and MtPanK enzymes, suggesting the scaffold’s versatility .
Antiviral Activity
- Adenovirus-5 Inhibition (): Derivatives with 4-methyl-4H-1,2,4-triazol-3-yl-sulfanyl groups reduce viral replication by 40–60% at 10 µM, comparable to ribavirin .
Insect Olfactory Modulation
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 212074-61-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C15H20N4OS
- Molecular Weight : 304.41 g/mol
- CAS Number : 212074-61-8
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cell Line Testing
A study evaluated the anticancer activity of triazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays to assess cell viability. The results indicated that certain derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation and DNA synthesis inhibition .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of fungi by interfering with ergosterol synthesis, a crucial component of fungal cell membranes.
The proposed mechanism involves the inhibition of lanosterol demethylase, an enzyme critical for ergosterol biosynthesis. This leads to increased membrane permeability and ultimately cell death in susceptible fungal strains.
Other Biological Activities
Research has suggested that compounds similar to this compound may exhibit additional biological activities such as:
- Antimicrobial Effects : Some studies have reported broad-spectrum antimicrobial activity against bacteria and fungi.
- Anti-inflammatory Properties : Certain triazole derivatives have shown potential in reducing inflammation markers in vitro.
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution under alkaline conditions. For example, reacting 2-mercapto-4-methyl-1,2,4-triazole with a bromoacetamide derivative (e.g., N-(4-butylphenyl)bromoacetamide) in the presence of K₂CO₃ as a base in anhydrous ethanol. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 v/v) to isolate the product .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H NMR : Confirm proton environments (e.g., methyl groups on triazole at δ ~3.5 ppm, butyl chain protons at δ 0.8–1.6 ppm).
- IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- X-ray diffraction : Resolve the solid-state structure, including bond lengths and angles (e.g., S–C bond ~1.78 Å, triazole ring planarity) .
Q. What functional groups are critical for its biological activity?
- Methodological Answer : The triazole ring acts as a hydrogen bond acceptor, while the sulfanylacetamide linker enhances solubility and target binding. Comparative studies with analogs (e.g., replacing the butylphenyl group with chlorophenyl) suggest that hydrophobic interactions from the 4-butyl substituent improve membrane permeability .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activity?
- Methodological Answer : Analyze hydrogen-bonding patterns (e.g., N–H⋯S or C–H⋯O interactions) that stabilize the compound’s conformation. For instance, weak intermolecular hydrogen bonds (e.g., N4–H4⋯N1, 2.98 Å) in the crystal lattice may influence solubility and bioavailability, explaining variations in antiviral efficacy across studies .
Q. What experimental design is optimal for evaluating antiviral activity?
- Methodological Answer :
Cell lines : Use HEK-293 or GMK cells for cytotoxicity assays (MTT protocol, IC₅₀ calculation).
Virucidal testing : Pre-incubate adenovirus type 5 or ECHO-9 with the compound (10–100 µM) for 1 hr before infecting cells.
Quantitative PCR : Measure viral replication efficiency (e.g., reduced adenovirus E1A gene expression by >50% at 50 µM) .
Q. How can computational docking predict interactions with HIV-1 reverse transcriptase?
- Methodological Answer :
Target preparation : Retrieve the HIV-1 RT structure (PDB: 1RTD) and prepare it (remove water, add hydrogens).
Ligand docking : Use AutoDock Vina to simulate binding, focusing on the triazole’s interaction with residues like Lys101 and Tyr313.
Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with known inhibitors (e.g., nevirapine) .
Q. How to optimize reaction conditions for improved yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins at 100°C, increasing yield from 65% to 85%.
- Solvent screening : Test DMF or acetonitrile for better solubility of intermediates.
- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the triazole thiolate .
Data Contradiction Analysis
Q. How to address conflicting reports on enzyme inhibition potency?
- Methodological Answer :
Assay standardization : Ensure consistent substrate concentrations (e.g., 10 µM ATP for kinase assays).
Control experiments : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
Structural analogs : Test derivatives with modified substituents (e.g., 4-ethylphenyl vs. 4-butylphenyl) to isolate steric/electronic effects .
Structural Characterization Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
